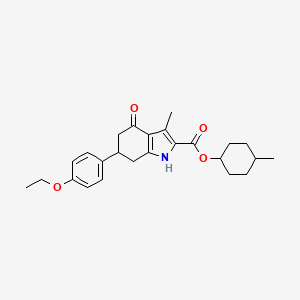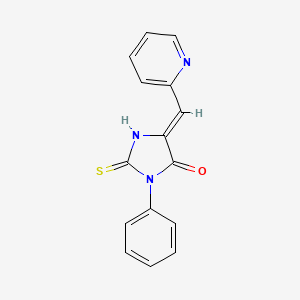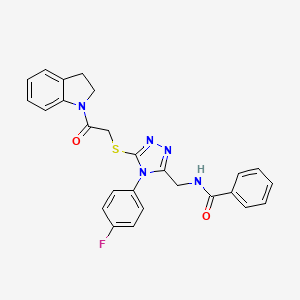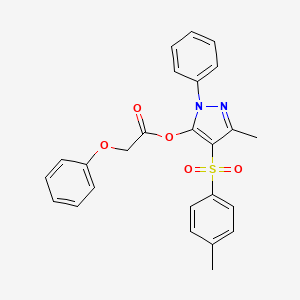![molecular formula C23H28FN5O2S B11430894 4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11430894.png)
4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-(2-fluorophenyl)piperazine derivative. This can be achieved through the reaction of 2-fluoroaniline with piperazine under controlled conditions.
Quinazoline Core Formation: The quinazoline core is synthesized by reacting 2-aminobenzamide with appropriate aldehydes or ketones in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazoline core. This is typically done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific biological targets such as nucleoside transporters.
Biological Research: The compound is used in studies involving receptor binding and inhibition, providing insights into its potential therapeutic applications.
Industrial Applications: It may be used in the development of new drugs or as a lead compound for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, preventing the uptake of nucleosides and thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the quinazoline core.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-triazin-2-amine: This compound has a similar piperazine structure but differs in the core structure and substituents.
Uniqueness
4-({3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of the quinazoline core with the fluorophenylpiperazine moiety. This unique structure contributes to its specific binding properties and pharmacological effects, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H28FN5O2S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C23H28FN5O2S/c1-30-20-14-16-18(15-21(20)31-2)26-23(32)27-22(16)25-8-5-9-28-10-12-29(13-11-28)19-7-4-3-6-17(19)24/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H2,25,26,27,32) |
InChI Key |
SWLMPGVLIGONLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCN(CC3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(2-fluorobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430817.png)
![N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B11430818.png)
![8-(3-fluorophenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430822.png)
![(2Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B11430825.png)
![ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B11430829.png)
![(2Z)-N-[4-(acetylsulfamoyl)phenyl]-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enamide](/img/structure/B11430835.png)
![3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11430838.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11430844.png)

![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B11430850.png)

![2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11430863.png)

